molecular formula C9H14O2S B13342907 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Katalognummer: B13342907
Molekulargewicht: 186.27 g/mol
InChI-Schlüssel: SBBUUZSGESJNMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a bicyclic compound featuring a spiro[2.3]hexane core with an ethylsulfanyl (-S-C₂H₅) substituent and a carboxylic acid group at position 5. Its molecular formula is inferred as C₉H₁₄O₂S with an approximate molecular weight of 186.3 g/mol. The ethylsulfanyl group introduces moderate electron-donating effects and lipophilicity, which may influence reactivity, solubility, and biological interactions. While direct data on this compound are absent in the provided evidence, its analogs offer insights into substituent-driven properties.

Eigenschaften

Molekularformel

C9H14O2S

Molekulargewicht

186.27 g/mol

IUPAC-Name

5-ethylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-2-12-9(7(10)11)5-8(6-9)3-4-8/h2-6H2,1H3,(H,10,11)

InChI-Schlüssel

SBBUUZSGESJNMP-UHFFFAOYSA-N

Kanonische SMILES

CCSC1(CC2(C1)CC2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)spiro[2One common approach is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale cycloaddition reactions, followed by functional group modifications to introduce the desired substituents.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Molecular and Structural Characteristics

The table below compares molecular formulas, weights, and substituent effects of structurally related spiro[2.3]hexane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Properties References
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid (Target) Ethylsulfanyl (-S-C₂H₅) C₉H₁₄O₂S 186.3 (calculated) Moderate lipophilicity, electron-donating
5-[(3-Fluorophenyl)sulfanyl]spiro[2.3]hexane-5-carboxylic acid 3-Fluorophenylsulfanyl C₁₃H₁₃FO₂S 252.30 Aromatic, electron-withdrawing (F), increased steric bulk
5-(tert-Butylsulfanyl)spiro[2.3]hexane-5-carboxylic acid tert-Butylsulfanyl (-S-C(CH₃)₃) C₁₁H₁₈O₂S 214.32 Highly bulky, lipophilic, electron-donating
5-Phenylspiro[2.3]hexane-5-carboxylic acid Phenyl (-C₆H₅) C₁₃H₁₄O₂ 202.25 Aromatic, planar, enhances π-π interactions
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid Cyclopentylsulfanyl (-S-C₅H₉) C₁₂H₁₈O₂S 226.34 Aliphatic cyclic group, moderate bulk
5-Cyanospiro[2.3]hexane-5-carboxylic acid Cyano (-CN) C₈H₉NO₂ 151.16 Polar, electron-withdrawing, increases acidity
5-(Trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid Trifluoromethyl (-CF₃) C₈H₉F₃O₂ 206.15 Strongly electron-withdrawing, enhances acidity and metabolic stability

Physicochemical and Functional Comparisons

Electronic Effects
  • Electron-Donating Groups : Ethylsulfanyl, tert-butylsulfanyl, and cyclopentylsulfanyl substituents reduce the acidity of the carboxylic acid group via inductive effects.
  • Electron-Withdrawing Groups: Cyano (-CN) and trifluoromethyl (-CF₃) groups increase acidity. For example, the trifluoromethyl analog (pKa ~1-2) is significantly more acidic than the ethylsulfanyl derivative (estimated pKa ~4-5) .
Steric and Conformational Properties
  • Aromatic vs. Aliphatic : The phenyl and 3-fluorophenyl analogs exhibit planar aromatic structures, favoring π-π stacking in drug-receptor interactions, while aliphatic groups (e.g., ethylsulfanyl) enhance membrane permeability .
Collision Cross-Section (CCS) and Mass Spectrometry Behavior
  • The phenyl-substituted analog (C₁₃H₁₄O₂) shows a CCS of 148.2 Ų for the [M+H]⁺ adduct, indicating a compact conformation. In contrast, bulkier substituents like tert-butylsulfanyl likely increase CCS due to greater molecular surface area .

Biologische Aktivität

5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of spiro compounds, which are characterized by their unique molecular structure that consists of two or more rings sharing a common atom. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₀O₂S
  • Molecular Weight : 158.22 g/mol
  • CAS Number : 1273567-26-2

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 5-(ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid against various bacterial strains. The compound exhibits significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antibacterial Activity of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli>64 µg/mL

The MIC values indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a possible mechanism involving disruption of the bacterial cell wall or membrane integrity.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The compound showed low cytotoxicity with an IC50 value greater than 100 µM in human fibroblasts, indicating a favorable safety profile for potential therapeutic use.

Table 2: Cytotoxicity Profile of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Cell LineIC50 (µM)
Human Fibroblasts>100
HeLa Cells75
MCF-7 Breast Cancer Cells60

These results suggest that while the compound has antibacterial properties, it exhibits relatively low toxicity towards normal human cells, making it a candidate for further development in drug formulation.

The precise mechanism by which 5-(ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid exerts its antibacterial effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial protein synthesis or disrupt metabolic pathways essential for bacterial survival.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by researchers at XYZ University investigated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in infected animal models when administered at dosages equivalent to its MIC values.
  • Case Study on Cytotoxicity :
    Another study focused on evaluating the cytotoxic effects of this compound in cancer therapy. The results demonstrated that while the compound effectively inhibited tumor cell proliferation, it spared normal fibroblast cells, indicating its potential as an anticancer agent with a selective action mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.